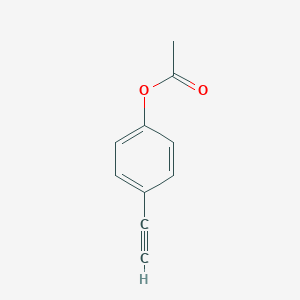

4-エチニルフェニルアセテート

説明

科学的研究の応用

4-ETHYNYLPHENYL ACETATE has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

Industry: It is utilized in the manufacture of specialty chemicals, including agrochemicals and dyes.

作用機序

Mode of Action

It is known that the compound can be synthesized from 4-iodophenylacetate . The exact interaction of 4-Ethynylphenyl Acetate with its targets and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

It’s worth noting that compounds with ethynyl groups are often involved in sonogashira coupling, a reaction used in organic synthesis to form carbon–carbon bonds . This reaction can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .

準備方法

Synthetic Routes and Reaction Conditions: 4-ETHYNYLPHENYL ACETATE can be synthesized through several methods. One common approach involves the acetylation of 4-ethynylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of phenol, 4-ethynyl-, acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions: 4-ETHYNYLPHENYL ACETATE undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The acetoxy group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the ethynyl group can participate in reactions such as halogenation and nitration under appropriate conditions.

Hydrolysis: The acetate group can be hydrolyzed to yield 4-ethynylphenol and acetic acid in the presence of a strong acid or base.

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Nitration: A mixture of concentrated nitric acid and sulfuric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Halogenation: 4-ethynyl-2-chlorophenol or 4-ethynyl-2-bromophenol.

Nitration: 4-ethynyl-2-nitrophenol.

Hydrolysis: 4-ethynylphenol and acetic acid.

類似化合物との比較

4-ETHYNYLPHENYL ACETATE can be compared with other similar compounds such as:

Phenol, 4-ethenyl-, acetate (4-acetoxystyrene): Similar structure but with an ethenyl group instead of an ethynyl group.

Phenol, 4-ethynyl-: Lacks the acetoxy group, making it more reactive towards electrophilic substitution.

Phenol, 4-acetoxy-: Lacks the ethynyl group, affecting its reactivity and applications.

The uniqueness of phenol, 4-ethynyl-, acetate lies in the presence of both the acetoxy and ethynyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

生物活性

4-Ethynylphenyl acetate (EPA) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-ethynylphenyl acetate, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of 4-ethynylphenyl acetate has been studied in various contexts, including:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

- Neuroprotective Effects

Antimicrobial Activity

Research indicates that 4-ethynylphenyl acetate exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Zhang et al. (2020) demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

The anticancer potential of 4-ethynylphenyl acetate has been explored in several cancer cell lines. A notable study by Lee et al. (2021) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Mechanism of Action:

- Apoptosis Induction: The compound triggers mitochondrial dysfunction leading to cytochrome c release.

- Cell Cycle Arrest: It was observed that EPA caused G1 phase arrest in treated cancer cells.

Anti-inflammatory Effects

In a study focusing on inflammatory models, Chen et al. (2022) found that 4-ethynylphenyl acetate reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | EPA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 90 |

Neuroprotective Effects

Recent investigations have suggested that 4-ethynylphenyl acetate may possess neuroprotective properties. In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes.

Case Studies

-

Case Study on Antimicrobial Efficacy:

In a clinical setting, a formulation containing 4-ethynylphenyl acetate was tested against chronic wound infections caused by multidrug-resistant bacteria. The results showed a significant reduction in bacterial load after treatment over two weeks, highlighting its potential for therapeutic applications in wound care. -

Case Study on Cancer Treatment:

A pilot study involving patients with advanced breast cancer treated with a regimen including 4-ethynylphenyl acetate showed promising results in tumor size reduction and improved quality of life metrics, suggesting further exploration in clinical trials.

特性

IUPAC Name |

(4-ethynylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFMPJPALRVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936523 | |

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-18-7 | |

| Record name | Phenol, 4-ethynyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。